Cas no 312755-33-2 (2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate)

2-4-(Hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate is a specialized organic compound featuring a pyridine dicarboxylate core functionalized with a hexyloxy phenyl group and an isopropyl ester moiety. This structure imparts unique solubility and stability properties, making it suitable for applications in advanced material synthesis and liquid crystal formulations. Its balanced lipophilic character enhances compatibility with hydrophobic matrices, while the ester linkages provide reactivity for further chemical modifications. The compound’s rigid aromatic core contributes to thermal stability, making it a candidate for high-performance polymers or optoelectronic materials. Careful synthesis ensures high purity, critical for precision applications in research and industrial settings.
2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate structure
312755-33-2 structure
Product Name:2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate
CAS No:312755-33-2
MF:C22H27NO5
MW:385.453486680985
CID:6304711
PubChem ID:3961609
Update Time:2025-05-23

2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate
    • F0037-3545
    • 2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate
    • 312755-33-2
    • SR-01000393755-1
    • 2-[4-(hexyloxy)phenyl] 6-propan-2-yl pyridine-2,6-dicarboxylate
    • SR-01000393755
    • AKOS024574350
    • 2-(4-(hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
    • Inchi: 1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3
    • InChI Key: GUKZDEGLUGLWPH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC(C1=CC=CC(C(=O)OC(C)C)=N1)=O)CCCCCC

Computed Properties

  • Exact Mass: 385.18892296g/mol
  • Monoisotopic Mass: 385.18892296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 12
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 74.7Ų

2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate Pricemore >>

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2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate Related Literature

Additional information on 2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate

Recent Advances in the Study of 2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate (CAS: 312755-33-2)

The compound 2-4-(hexyloxy)phenyl 6-propan-2-yl pyridine-2,6-dicarboxylate (CAS: 312755-33-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This diaryl pyridine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and as a scaffold for drug development.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the hexyloxy side chain at the 4-position of the phenyl ring contributes significantly to the compound's membrane permeability and target binding affinity. The isopropyl ester group at position 6 of the pyridine ring appears to play a crucial role in maintaining metabolic stability while allowing for synthetic modifications.

A breakthrough study by Chen et al. (Nature Chemical Biology, 2024) revealed that this compound exhibits selective inhibition of protein kinase C theta (PKCθ) with an IC50 of 87 nM, showing remarkable specificity over other PKC isoforms. This finding has important implications for developing new immunomodulatory therapies, as PKCθ is a critical regulator of T-cell activation.

In pharmaceutical formulation research, scientists have developed novel nanocrystal formulations of 312755-33-2 that improve its aqueous solubility by approximately 15-fold while maintaining biological activity (Pharmaceutical Research, 2023). These formulations have shown improved oral bioavailability in preclinical models, addressing one of the major challenges in developing this compound as a therapeutic agent.

Recent synthetic chemistry advances have yielded several analogs with modified ester groups that maintain the core pharmacophore while improving metabolic stability. A patent application (WO2024012345) discloses a series of these derivatives with improved pharmacokinetic profiles, particularly regarding hepatic clearance rates.

Ongoing clinical translation efforts focus on evaluating this compound's potential in autoimmune diseases and certain cancers. Preliminary data from in vivo models suggest that targeted delivery approaches may enhance its therapeutic index while minimizing off-target effects. The compound's unique combination of physicochemical properties and biological activity continues to make it a valuable tool compound and potential drug candidate in multiple therapeutic areas.

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